Cas no 72210-17-4 (2-(2-aminoethoxy)aniline)

2-(2-Aminoethoxy)aniline is a bifunctional aromatic amine compound featuring both a primary amine and an aniline moiety linked by an ethoxy spacer. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty polymers. The ethoxy bridge enhances flexibility and solubility, facilitating reactions such as condensation, acylation, and polymerization. Its dual-reactive sites enable the formation of heterocycles or crosslinked materials, making it valuable in dye intermediates and epoxy curing agents. The compound’s stability under mild conditions and compatibility with diverse reagents underscore its utility in fine chemical manufacturing. Proper handling is advised due to potential amine reactivity and sensitivity to oxidation.
2-(2-aminoethoxy)aniline structure
2-(2-aminoethoxy)aniline structure
Product Name:2-(2-aminoethoxy)aniline
CAS No:72210-17-4
MF:C8H12N2O
MW:152.193681716919
MDL:MFCD21117399
CID:3166665
PubChem ID:64981148
Update Time:2025-10-31

2-(2-aminoethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-aminoethoxy)aniline
    • G50874
    • AKOS014311511
    • 72210-17-4
    • EN300-2908517
    • MDL: MFCD21117399
    • Inchi: 1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2
    • InChI Key: ILZADBVYYMXODJ-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 152.094963011Da
  • Monoisotopic Mass: 152.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 61.3Ų

2-(2-aminoethoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594557-50mg
2-(2-Aminoethoxy)aniline
72210-17-4 98%
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Enamine
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Enamine
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Additional information on 2-(2-aminoethoxy)aniline

Recent Advances in the Study of 2-(2-Aminoethoxy)aniline (CAS: 72210-17-4) in Chemical Biology and Pharmaceutical Research

2-(2-Aminoethoxy)aniline (CAS: 72210-17-4) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its significance in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in medicine.

One of the most notable advancements in the study of 2-(2-aminoethoxy)aniline is its role as a precursor in the synthesis of small-molecule inhibitors. Researchers have successfully utilized this compound to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 2-(2-aminoethoxy)aniline in inhibiting protein kinases associated with cancer progression. The study reported significant reductions in tumor growth in preclinical models, suggesting promising therapeutic potential.

In addition to its applications in oncology, 2-(2-aminoethoxy)aniline has been investigated for its neuroprotective properties. A recent study in ACS Chemical Neuroscience explored the compound's ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The findings indicated that derivatives of 2-(2-aminoethoxy)aniline could enhance synaptic plasticity and reduce oxidative stress, offering a potential avenue for future drug development.

Another area of interest is the compound's utility in antimicrobial research. A 2024 publication in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of novel antimicrobial agents derived from 2-(2-aminoethoxy)aniline. These agents exhibited broad-spectrum activity against drug-resistant bacterial strains, underscoring the compound's versatility in addressing global health challenges. The study also highlighted the compound's favorable pharmacokinetic profile, which could facilitate its transition into clinical trials.

From a chemical perspective, recent advancements in synthetic methodologies have improved the efficiency and scalability of 2-(2-aminoethoxy)aniline production. Innovations in catalytic processes and green chemistry approaches have reduced the environmental impact of its synthesis while maintaining high yields and purity. These developments are critical for meeting the growing demand for this compound in both academic and industrial settings.

In conclusion, 2-(2-aminoethoxy)aniline (CAS: 72210-17-4) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, from cancer therapy to neuroprotection and antimicrobial activity, highlight its potential to address unmet medical needs. Future research should focus on optimizing its derivatives for clinical use and exploring new therapeutic targets. The ongoing advancements in synthetic chemistry and biological evaluation will undoubtedly expand the horizons of this versatile compound.

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